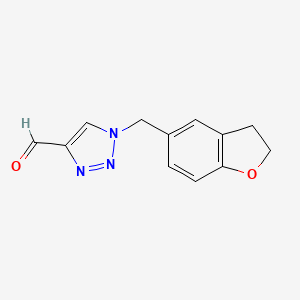

1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

描述

1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and the underlying mechanisms that contribute to its efficacy.

The molecular formula of the compound is with a molecular weight of 231.25 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities.

Anticancer Activity

Research has demonstrated that derivatives of 1,2,3-triazoles exhibit significant anticancer properties. A study synthesized various triazole derivatives and evaluated their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The results indicated that certain compounds displayed IC50 values comparable to standard chemotherapeutics like doxorubicin:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | MCF-7 | 12.22 |

| 2 | HCT-116 | 14.16 |

| 3 | HepG2 | 14.64 |

| Doxorubicin | MCF-7 | 11.21 |

| Doxorubicin | HCT-116 | 12.46 |

| Doxorubicin | HepG2 | 13.45 |

These findings suggest that the triazole moiety enhances anticancer activity through mechanisms such as inhibition of thymidylate synthase .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In studies evaluating its efficacy against common pathogens like Escherichia coli and Staphylococcus aureus, certain derivatives exhibited substantial inhibition rates. For instance, compounds with the triazole structure demonstrated good activity against these bacteria, indicating potential as antimicrobial agents .

The biological activity of this compound can be attributed to the following mechanisms:

- Enzyme Inhibition : The nitrogen atoms in the triazole ring are crucial for enzyme-inhibitor interactions, allowing the compound to inhibit various enzymes involved in cancer proliferation and microbial resistance .

- Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives may increase oxidative stress in microbial cells, leading to cell death.

Case Studies

A notable study focused on synthesizing a series of 1,2,3-triazole hybrids and evaluating their biological activities. The results indicated that modifications in the benzofuran structure significantly influenced the anticancer and antimicrobial potency of the compounds. This highlights the importance of structural optimization in drug design .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde, and what reaction conditions optimize yield?

- Methodology : The compound can be synthesized via cyclocondensation of precursors such as 1-(aryl)-1H-1,2,3-triazole-4-carbaldehyde derivatives with dihydrobenzofuran-containing intermediates. For example, similar triazole-carbaldehyde compounds are synthesized by reacting triazole aldehydes with heterocyclic precursors in ethanol under reflux (100°C for 2 hours) with sodium acetate as a catalyst, achieving yields up to 96% . Key steps include purification via crystallization (e.g., absolute ethanol) and characterization by NMR and mass spectrometry.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR for verifying substituent positions and regiochemistry of the triazole ring. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for structure refinement. For example, SHELXL resolves anisotropic displacement parameters and validates bond lengths/angles .

Q. How do structural features (e.g., dihydrobenzofuran, triazole-carbaldehyde) influence its physicochemical properties?

- Methodology : The dihydrobenzofuran moiety enhances lipophilicity, while the triazole-carbaldehyde group introduces polarity. Solubility can be assessed in DMSO/water mixtures, and logP values predicted via computational tools (e.g., MarvinSketch). Thermal stability is evaluated using TGA/DSC .

Advanced Research Questions

Q. How can SHELXL resolve crystallographic disorder in the triazole or dihydrobenzofuran moieties during structure refinement?

- Methodology : SHELXL’s PART instruction splits disordered atoms into distinct sites, and ISOR restraints stabilize anisotropic displacement parameters. For example, in similar triazole derivatives, partial occupancy refinement and hydrogen-bonding network analysis (using WinGX/ORTEP) resolve rotational disorder in aromatic rings .

Q. What computational strategies (e.g., DFT) are used to predict electronic properties and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis set calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites, aiding in understanding reactivity toward nucleophiles or electrophiles .

Q. How should researchers address contradictions in bioactivity data across enzymatic vs. cell-based assays?

- Methodology :

- Assay Design : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target engagement.

- Data Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. For example, discrepancies may arise from membrane permeability issues (logP vs. assay medium polarity) or off-target effects .

Q. What strategies improve regioselectivity during triazole-functionalization to avoid byproducts?

- Methodology :

属性

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-ylmethyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-8-11-7-15(14-13-11)6-9-1-2-12-10(5-9)3-4-17-12/h1-2,5,7-8H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDOECLBOVQPDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CN3C=C(N=N3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。